N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound featuring a bicyclic benzo[d]thiazol-2-yl core substituted with a 5,5-dimethyl group and a 7-oxo functionality. The acetamide moiety at position 2 is further modified with a p-tolylthio (para-methylphenylthio) group, distinguishing it from simpler analogs.
Key structural attributes include:
- p-Tolylthio group: Introduces lipophilicity and electron-donating effects via the methyl substituent.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-11-4-6-12(7-5-11)23-10-15(22)20-17-19-13-8-18(2,3)9-14(21)16(13)24-17/h4-7H,8-10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWYZTMVTWQRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant findings from recent research.
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. The starting materials include 5,5-dimethyl-7-oxo derivatives and p-tolylthioacetic acid. The reactions often utilize standard coupling methods such as amide bond formation.
Antimicrobial Activity
Recent studies have shown that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibit notable antimicrobial properties. For instance:
- In Vitro Studies : Compounds with similar structures were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cell Line Studies : N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide was evaluated against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were reported to be around 15 µg/mL for HeLa cells and 20 µg/mL for MCF-7 cells .
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by Annexin V/PI staining .
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of similar compounds against Staphylococcus aureus demonstrated that modifications in the thiazole ring significantly enhanced antibacterial potency. The study utilized a series of derivatives and found that the presence of electron-withdrawing groups improved activity .
Case Study 2: Anticancer Activity
In a comparative study involving various benzothiazole derivatives, N-(5,5-dimethyl-7-oxo...) exhibited superior activity against MCF-7 cells compared to other analogs. This study highlighted the importance of structural features in enhancing cytotoxic effects .
Comparison with Similar Compounds
Table 1: Structural analogs of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Key Observations :
Functional Group Impact :
- The p-tolylthio group in the target compound increases lipophilicity compared to simpler acetamide analogs (e.g., N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide) . This may enhance membrane permeability in biological systems.
- Compounds with nitrofurylmethylene substituents (e.g., 12 and 13) exhibit lower yields (53–58%) compared to analogs with chlorobenzylidene (90% for compound 9) , suggesting steric or electronic challenges in synthesis.
Thermal Stability :
Table 2: Physicochemical Comparison
Notable Differences:
- The target compound’s higher molecular weight (386.52 vs. 210.25 g/mol) reflects the addition of the p-tolylthio group.
- Safety data for the target compound is unavailable, but simpler analogs (e.g., ) exhibit moderate toxicity (H302, H315), suggesting similar precautions may apply.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
